molecular formula C9H6F3NO B597740 6-(Trifluoromethyl)isoindolin-1-one CAS No. 1261883-04-8

6-(Trifluoromethyl)isoindolin-1-one

Cat. No. B597740
M. Wt: 201.148
InChI Key: GZISEIJOJZALPA-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)isoindolin-1-one is a chemical compound with the CAS Number: 1261883-04-8. It has a molecular weight of 201.15 and its IUPAC name is 6-(trifluoromethyl)-1-isoindolinone .


Synthesis Analysis

The synthesis of isoindolin-1-one derivatives has been achieved from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is characterized by group tolerance, high efficiency, and yields .


Molecular Structure Analysis

The InChI code for 6-(Trifluoromethyl)isoindolin-1-one is 1S/C9H6F3NO/c10-9(11,12)6-2-1-5-4-13-8(14)7(5)3-6/h1-3H,4H2,(H,13,14) .


Chemical Reactions Analysis

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .


Physical And Chemical Properties Analysis

6-(Trifluoromethyl)isoindolin-1-one is a solid at room temperature . It has a boiling point of 366.8±42.0 °C at 760 mmHg . Its density is predicted to be 1.391±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis and Chemical Reactivity:

    • A novel method for constructing isoindolin-1-one derivatives via a [4+1] annulation reaction involving 2-fold C-F bond cleavage is reported, enabling the generation of the desired product under an overall oxidant-free condition (Wang et al., 2017).
    • The synthesis of 1,2,3-triazoles fused with isoindoline using a palladium-copper catalyzed reaction demonstrates the versatility of isoindoline in synthesizing complex heterocycles (Brahma et al., 2013).
    • A highly stereoselective synthesis of fluorinated 1,3-disubstituted isoindolines, illustrating the application of isoindoline in the construction of chiral fluorinated molecules (Fustero et al., 2010).
  • Biological Activities and Medicinal Applications:

    • Isoindolin-1-ones, including derivatives of 6-(Trifluoromethyl)isoindolin-1-one, are found in a range of natural compounds with diverse biological activities and therapeutic potential for various chronic diseases (Upadhyay et al., 2020).
    • Research on a library of 3-methyleneisoindolin-1-ones indicates their potential anti-cancer activity, especially in human breast cancer cell lines (Mehta et al., 2022).
  • Material Science Applications:

    • Structural characterization and spectroscopy of novel s-triazine bearing isoindoline complexes point towards their potential use in materials science, particularly in the field of photovoltaics and electronics (Ceyhan et al., 2005).

Safety And Hazards

The safety information for 6-(Trifluoromethyl)isoindolin-1-one includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, P501 .

properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-5-4-13-8(14)7(5)3-6/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZISEIJOJZALPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(F)(F)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)isoindolin-1-one

Citations

For This Compound
4
Citations
WC Wertjes, PJ Waller, KE Shelton, D Kalyani - Synthesis, 2014 - thieme-connect.com
This communication describes a method for the Ni(cod) 2 -mediated intramolecular arylation of alkyl C−H bonds adjacent to the nitrogen atom in benzamide substrates. The …
Number of citations: 5 www.thieme-connect.com
J Wang, Q Teng, C Lin, F Gao, X Liu, L Shen - Synthesis, 2020 - thieme-connect.com
The cobalt-catalyzed desilylative annulation of C(sp 2 )–H bonds of benzamides and acrylamides with alkynylsilanes assisted by an 8-aminoquinolyl directing group is reported. A …
Number of citations: 5 www.thieme-connect.com
F Zhang, R Zhao, L Zhu, Y Yu, S Liao, ZX Wang… - Cell Reports Physical …, 2022 - cell.com
The formation of thermodynamically accessible metallacycle is crucial to achieve site-selective C–H bond activation. Here, we report an isocyanide-bridging C–H activation through the …
Number of citations: 7 www.cell.com
Y Zhang, Q Wang, H Yu, Y Huang - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
We describe a straightforward protocol for a smooth dehydrogenative annulation reaction between various arenes and terminal alkynes using a catalytic amount of CuBr2 and …
Number of citations: 37 pubs.rsc.org

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